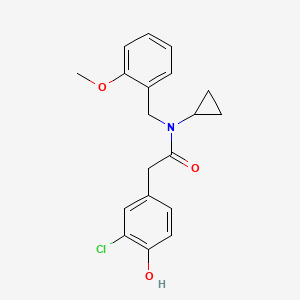![molecular formula C23H27N3O2 B5904506 2-(3-{[cyclopropyl(3-ethoxybenzyl)amino]methyl}-1H-indol-1-yl)acetamide](/img/structure/B5904506.png)
2-(3-{[cyclopropyl(3-ethoxybenzyl)amino]methyl}-1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-{[cyclopropyl(3-ethoxybenzyl)amino]methyl}-1H-indol-1-yl)acetamide is a novel chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 2-(3-{[cyclopropyl(3-ethoxybenzyl)amino]methyl}-1H-indol-1-yl)acetamide is not fully understood. However, it has been hypothesized that it may act by inhibiting specific enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-{[cyclopropyl(3-ethoxybenzyl)amino]methyl}-1H-indol-1-yl)acetamide has several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. Additionally, it has been found to have low toxicity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-{[cyclopropyl(3-ethoxybenzyl)amino]methyl}-1H-indol-1-yl)acetamide in lab experiments is that it has shown promising results in inhibiting cancer cell growth and reducing inflammation. However, one limitation is that the mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
Orientations Futures
There are several future directions for research on 2-(3-{[cyclopropyl(3-ethoxybenzyl)amino]methyl}-1H-indol-1-yl)acetamide. One direction is to further investigate its mechanism of action, which could provide insights into its potential use as an anticancer and anti-inflammatory agent. Additionally, further studies are needed to determine its efficacy and safety in human clinical trials. Finally, research could focus on developing new analogs of 2-(3-{[cyclopropyl(3-ethoxybenzyl)amino]methyl}-1H-indol-1-yl)acetamide with improved potency and selectivity.
In conclusion, 2-(3-{[cyclopropyl(3-ethoxybenzyl)amino]methyl}-1H-indol-1-yl)acetamide is a novel chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully elucidate its potential as an anticancer and anti-inflammatory agent.
Méthodes De Synthèse
The synthesis of 2-(3-{[cyclopropyl(3-ethoxybenzyl)amino]methyl}-1H-indol-1-yl)acetamide involves a multistep process that requires expertise in organic chemistry. The first step involves the preparation of cyclopropyl(3-ethoxybenzyl)amine, which is then reacted with indole-3-carboxaldehyde to obtain the intermediate compound. This intermediate is then subjected to a series of reactions, including reduction, acetylation, and deprotection, to obtain the final product.
Applications De Recherche Scientifique
2-(3-{[cyclopropyl(3-ethoxybenzyl)amino]methyl}-1H-indol-1-yl)acetamide has shown promising results in various fields of scientific research. It has been studied extensively for its potential application as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.
Propriétés
IUPAC Name |
2-[3-[[cyclopropyl-[(3-ethoxyphenyl)methyl]amino]methyl]indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-2-28-20-7-5-6-17(12-20)13-25(19-10-11-19)14-18-15-26(16-23(24)27)22-9-4-3-8-21(18)22/h3-9,12,15,19H,2,10-11,13-14,16H2,1H3,(H2,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBVEVJNLFSYFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CN(CC2=CN(C3=CC=CC=C32)CC(=O)N)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cycloheptyl-N'-{2-[(3-methylpyridin-2-yl)amino]ethyl}succinamide](/img/structure/B5904431.png)
![(1R,9aR)-1-({[1-(3-hydroxybenzyl)piperidin-4-yl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5904434.png)

![N-cyclopropyl-1-(2-furylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B5904442.png)
![N-(3-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}-3-oxopropyl)-2-fluorobenzamide](/img/structure/B5904448.png)
![N-[1-(hydroxymethyl)pentyl]-3-(propionylamino)benzamide](/img/structure/B5904449.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-ethyl-N-(2-pyridin-2-ylethyl)acetamide](/img/structure/B5904455.png)

![3-(4-fluorophenoxy)-N-[(2-methoxypyrimidin-5-yl)methyl]-N-methylpropan-1-amine](/img/structure/B5904460.png)
![1-(4-{4-[(2,8-dimethylquinolin-4-yl)carbonyl]piperazin-1-yl}phenyl)ethanone](/img/structure/B5904465.png)
![2-chloro-3-{[(2-furylmethyl)(3-thienylmethyl)amino]methyl}-6-methoxyphenol](/img/structure/B5904485.png)

![2-(3-methoxy-4-propoxyphenyl)-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]ethanamine](/img/structure/B5904493.png)
![N-ethyl-2-methyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5904501.png)